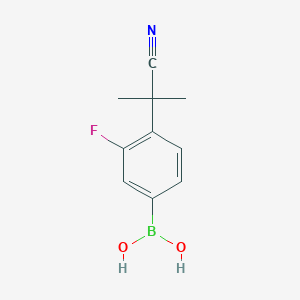

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid

Description

Systematic Nomenclature and Molecular Identification

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid is a fluorinated arylboronic acid derivative with the systematic IUPAC name (4-(2-cyanopropan-2-yl)-3-fluorophenyl)boronic acid . Its molecular formula is C₁₀H₁₁BFNO₂ , corresponding to a molecular weight of 207.01 g/mol . The compound is assigned the CAS Registry Number 2377611-26-0 , a unique identifier critical for chemical databases and regulatory compliance.

The structural identity is further defined by its SMILES notation (OB(C1=CC=C(C(C)(C#N)C)C(F)=C1)O) and InChI key (DKVAOBRSYFKRFR-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical information. These identifiers facilitate precise computational modeling and cheminformatics applications.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2377611-26-0 | |

| Molecular Formula | C₁₀H₁₁BFNO₂ | |

| Molecular Weight | 207.01 g/mol | |

| IUPAC Name | (4-(2-cyanopropan-2-yl)-3-fluorophenyl)boronic acid |

Historical Context in Boronic Acid Research

Boronic acids have been integral to synthetic chemistry since their discovery by Edward Frankland in 1860, who first isolated ethylboronic acid via oxidation of triethylborane. The development of fluorinated arylboronic acids emerged later, driven by their enhanced stability and reactivity in cross-coupling reactions. The introduction of fluorine and cyano substituents, as seen in this compound, represents a strategic advancement to modulate electronic and steric properties for applications in medicinal chemistry and materials science.

Early boronic acid research focused on their role as intermediates in organic synthesis, particularly in the Suzuki-Miyaura reaction , where their ability to undergo transmetallation with palladium catalysts revolutionized carbon-carbon bond formation. Fluorinated variants gained prominence in the 21st century due to their improved metabolic stability and binding affinity in biological systems. The compound’s cyano-isopropyl group further enhances its utility by introducing steric bulk, which can suppress undesired protodeboronation side reactions.

Structural Relationship to Fluorinated Arylboronic Compounds

This compound belongs to a broader class of fluorinated arylboronic acids , which are characterized by a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and fluorine atoms. Key structural distinctions include:

- Substitution Pattern : The 3-fluoro substituent on the phenyl ring contrasts with common analogs like 4-fluorophenylboronic acid (4-FPBA) and 2-fluorophenylboronic acid. This meta-fluorine placement influences electronic effects, enhancing the boron atom’s electrophilicity.

- Cyano-isopropyl Group : The 1-cyano-1-methylethyl moiety at the 4-position introduces steric hindrance and electron-withdrawing effects, which stabilize the boronic acid against hydrolysis and protodeboronation. This group distinguishes it from simpler derivatives like 4-cyano-3-fluorophenylboronic acid.

| Compound Name | Substituents | Key Features |

|---|---|---|

| 4-Fluorophenylboronic acid | -B(OH)₂ at C1, -F at C4 | Baseline fluorinated arylboronic acid |

| 4-Cyano-3-fluorophenylboronic acid | -B(OH)₂ at C1, -F at C3, -CN at C4 | Electronic modulation via cyano group |

| This compound | -B(OH)₂ at C1, -F at C3, -C(C)(CN)CH₃ at C4 | Steric and electronic stabilization |

The compound’s unique structure enables applications in transition-metal-catalyzed reactions , where its stability and reactivity outperform non-fluorinated or ortho-substituted analogs. For example, in rhodium-catalyzed arylations, fluorinated boronic acids exhibit higher yields due to reduced side reactions. Additionally, the cyano group’s strong electron-withdrawing nature enhances interactions with Lewis bases, making it valuable in affinity chromatography for cis-diol-containing molecules.

Properties

IUPAC Name |

[4-(2-cyanopropan-2-yl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO2/c1-10(2,6-13)8-4-3-7(11(14)15)5-9(8)12/h3-5,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVAOBRSYFKRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)(C)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and isobutyronitrile.

Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also enhances the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from the oxidation of the boronic acid group.

Cyano Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The cyano and fluorine groups can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of 4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid with related fluorophenylboronic acid derivatives:

Key Observations:

- Electron-Withdrawing Effects: The para-cyano group in the target compound likely exerts a stronger electron-withdrawing effect than the para-carbamoyl group in AmECFPBA (σ-cyano ≈ 0.66 vs. σ-carbamoyl ≈ 0.62 ), further lowering the pKa. This would enhance boronate ester formation at physiological pH (~7.4), critical for glucose sensing .

- Steric Effects: The bulky 1-cyano-1-methylethyl group may reduce solubility or hinder binding to large biomolecules compared to the smaller carbamoylethyl group in AmECFPBA.

- Fluorine’s Role: The meta-fluorine in both compounds enhances binding to diols (e.g., glucose) by polarizing the boronic acid group, increasing its Lewis acidity .

Functional Comparisons

- AmECFPBA is extensively studied for glucose-responsive insulin delivery. Its pKa of 7.2 enables optimal glucose binding at physiological pH, and the carbamoyl group balances hydrophobicity for gel stability .

- AAPBA , with a higher pKa (8.2), is less effective in physiological conditions but useful in thermoresponsive materials .

- 3-Fluorophenylboronic Acid is employed in synthesizing boroxine-linked aluminum compounds, leveraging fluorine’s electron-withdrawing effects to stabilize boron-oxygen bonds .

Hypothetical Applications for this compound:

- Enhanced Glucose Sensing: The combined electron-withdrawing effects of -CN and -F could enable ultrasensitive glucose detection at lower concentrations.

- Drug Delivery: Potential use in dynamic covalent hydrogels, though steric bulk may require formulation optimization.

Biological Activity

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid (CAS No. 2377611-26-0) is a boronic acid derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in therapeutic contexts, particularly in cancer treatment and as an enzyme inhibitor.

This compound possesses a unique structure characterized by a fluorophenyl group and a cyano substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Boronic Acid: The introduction of the boron atom is generally achieved through boronation reactions involving appropriate precursors.

- Substitution Reactions: The cyano and fluorine groups are incorporated via nucleophilic substitution methods, optimizing conditions for selectivity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity: The compound can inhibit proteases or other enzymes critical in cellular signaling pathways.

- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells by disrupting mitochondrial functions and inducing endoplasmic reticulum stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness is often linked to its ability to disrupt key signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Breast Cancer Cells:

- Objective: To evaluate the compound's cytotoxic effects on MCF-7 breast cancer cells.

- Findings: The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

-

Prostate Cancer Research:

- Objective: Investigate the role of the compound in inhibiting androgen receptor signaling.

- Results: The compound effectively reduced androgen receptor activity, leading to decreased proliferation in androgen-sensitive prostate cancer cells.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Enzyme Inhibitor | 5.0 |

| 4-Bromophenylboronic acid | Structure | Moderate Anticancer Activity | 15.0 |

| 3-Fluorophenylboronic acid | Structure | Low Anticancer Activity | 30.0 |

Safety and Toxicology

While exploring its biological activities, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that this compound exhibits harmful effects if ingested or if it comes into contact with skin, necessitating careful handling in laboratory settings.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid?

Answer:

The synthesis of substituted phenylboronic acids typically involves Grignard reagent formation followed by boronation. For cyano-substituted derivatives, a common approach includes:

- Step 1: Bromination or lithiation of a pre-functionalized fluorophenyl precursor to introduce reactivity.

- Step 2: Reaction with trimethyl borate or pinacolborane under anhydrous conditions to form the boronic ester.

- Step 3: Hydrolysis of the ester to yield the boronic acid.

Key challenges include managing steric hindrance from the bulky 1-cyano-1-methylethyl group and ensuring regioselectivity during fluorination. Optimize reaction temperatures (0–6°C for boronic acid stability) and use catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:

Use a combination of:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine at C3, cyano group at C4). Compare chemical shifts with DFT-calculated values for validation .

- Infrared Spectroscopy (IR): Detect B–O stretching (~1350 cm⁻¹) and C≡N absorption (~2200 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% as per industrial standards) and monitor boroxine formation, a common side product in boronic acids .

Advanced: How does steric hindrance from the 1-cyano-1-methylethyl group affect Suzuki-Miyaura coupling efficiency?

Answer:

The bulky cyano-substituted ethyl group reduces reaction rates by limiting access to the boron atom. Mitigate this by:

- Catalyst Optimization: Use PdCl₂(dppf) or XPhos ligands to enhance steric tolerance.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of the boronic acid.

- Temperature Control: Elevated temperatures (80–100°C) may overcome kinetic barriers but risk decomposition. Computational studies (DFT/B3LYP) predict electron-withdrawing effects of fluorine and cyano groups, which stabilize the transition state .

Advanced: How can researchers resolve contradictions in reported reactivity with aryl halides?

Answer:

Discrepancies often arise from varying catalytic systems or solvent effects. To address this:

- Systematic Screening: Test multiple catalysts (e.g., Pd(OAc)₂, NiCl₂) and bases (K₂CO₃ vs. CsF).

- Kinetic Studies: Use stopped-flow NMR to monitor intermediate formation.

- Cross-Validation: Compare results with structurally similar compounds (e.g., 3-fluorophenylboronic acid) to isolate steric vs. electronic contributions .

Basic: What storage conditions are critical to prevent decomposition?

Answer:

- Temperature: Store at 0–6°C to inhibit boroxine formation.

- Moisture Control: Use desiccants (silica gel) in sealed containers; boronic acids hydrolyze in humid environments.

- Light Sensitivity: Amber glass vials prevent photodegradation of the cyano group .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

Answer:

- Molecular Docking (AutoDock Vina): Model interactions with biomolecules (e.g., lectins) via the boronic acid’s Lewis acid properties.

- DFT Calculations: Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic attack sites.

- MD Simulations (GROMACS): Study solvation effects and stability in aqueous buffers .

Basic: What safety protocols are essential when handling the cyano substituent?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of toxic HCN vapors (potential degradation product).

- Personal Protective Equipment (PPE): Nitrile gloves and lab coats to prevent dermal exposure.

- Waste Disposal: Neutralize with alkaline hypochlorite before disposal .

Advanced: How can researchers design experiments to study boronic acid-biomolecule interactions?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize the compound on gold chips to measure binding kinetics with sugars or proteins.

- Fluorescence Quenching Assays: Tag biomolecules with fluorophores (e.g., FITC) and monitor changes upon binding.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.